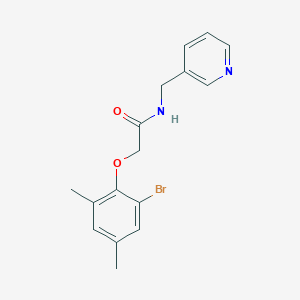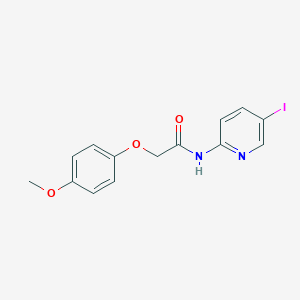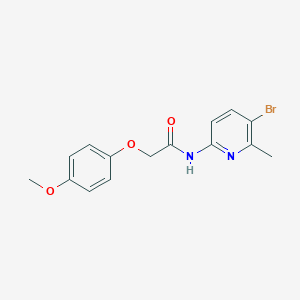![molecular formula C25H33N3O3 B250782 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B250782.png)
4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a chemical compound used in scientific research. It is a small molecule inhibitor of several protein kinases, making it a useful tool for studying cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves the inhibition of several protein kinases. Specifically, it binds to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets. This leads to a disruption of cellular signaling pathways and ultimately a decrease in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinases that it inhibits. However, in general, it has been shown to decrease cell growth and survival in a variety of cell types, including cancer cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in lab experiments is its potency as a kinase inhibitor. It is able to inhibit several kinases at low concentrations, making it a useful tool for studying cellular signaling pathways. However, one limitation is its specificity. It may inhibit other kinases in addition to its intended targets, leading to off-target effects.
Direcciones Futuras
There are several future directions for research involving 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One direction is to investigate its potential as a therapeutic agent for cancer. It has already been shown to decrease cell growth and survival in cancer cells, and further studies could determine its efficacy in animal models and human clinical trials. Another direction is to investigate its potential as a tool for studying other cellular signaling pathways beyond the ones it currently targets. Finally, further studies could be done to improve its specificity and reduce off-target effects.
Métodos De Síntesis
The synthesis of 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves several steps. The starting material is 4-isobutoxyaniline, which is reacted with 4-isobutyryl chloride to form 4-isobutyryloxyaniline. This intermediate is then reacted with 2-(4-chlorophenyl)ethanamine to form the final product. The synthesis method is well-established and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a potent inhibitor of several protein kinases, including Akt, p70S6K, and mTOR. These kinases are involved in a variety of cellular signaling pathways, including cell growth, proliferation, and survival. Therefore, this compound has been used extensively in scientific research to study the role of these kinases in various cellular processes. For example, it has been used to investigate the role of Akt in cancer cell growth and survival.
Propiedades
Fórmula molecular |
C25H33N3O3 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H33N3O3/c1-18(2)17-31-21-11-9-20(10-12-21)24(29)26-22-7-5-6-8-23(22)27-13-15-28(16-14-27)25(30)19(3)4/h5-12,18-19H,13-17H2,1-4H3,(H,26,29) |
Clave InChI |
KCTRGKSNYRGBMV-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250700.png)
![2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250703.png)
![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)





